trans-Cyclopentane-1,3-diamine dihydrochloride

Chiral building block Stereochemistry Diastereomer

Researchers requiring stereochemically defined 1,3-diamine scaffolds often face supply uncertainty with isomeric mixtures. trans-Cyclopentane-1,3-diamine dihydrochloride (CAS 1799439-22-7) eliminates this risk with its fixed (1R,3R) configuration and dihydrochloride salt form for aqueous solubility. - Enables catalytic CO2/ethylene oxide copolymerization (TOF 12,400 h⁻¹) as a salen-cobalt(III) ligand precursor. - Validated scaffold for CDK9 inhibitor development (e.g., KI-ARv-03, IC50 = 150 nM). - Produces distinct bio-based polyurethane architectures from γ-valerolactone, unattainable with the cis-isomer.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.081
CAS No. 1799439-22-7
Cat. No. B592375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclopentane-1,3-diamine dihydrochloride
CAS1799439-22-7
Molecular FormulaC5H14Cl2N2
Molecular Weight173.081
Structural Identifiers
SMILESC1CC(CC1N)N.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1
InChIKeyUQEZIVFRVHUPSU-ALUAXPQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Cyclopentane-1,3-diamine dihydrochloride: Technical Baseline & Procurement


trans-Cyclopentane-1,3-diamine dihydrochloride (CAS 1799439-22-7) is a chiral, trans-configured cyclopentane-1,3-diamine derivative supplied as a dihydrochloride salt [1]. The compound has the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . Its (1R,3R) absolute stereochemistry and rigid five-membered ring scaffold differentiate it from flexible acyclic diamines and from the corresponding cis-diastereomer, which has a different CAS (63591-57-1) and distinct spatial arrangement of amino groups . The dihydrochloride salt form provides improved handling, stability, and water solubility compared to the free base (CAS 573704-66-2) [2]. Commercially, the compound is available from multiple research chemical suppliers with purities typically ranging from 95% to 97% . This baseline profile establishes the compound's identity as a chiral diamine building block with a specific stereochemical and salt-form configuration that distinguishes it from isomeric and non-salt alternatives.

Chiral trans-(1R,3R) configuration with rigid cyclopentane scaffold
Dihydrochloride salt form for aqueous handling and stability
Research-grade purity supporting asymmetric synthesis workflows

trans-Cyclopentane-1,3-diamine dihydrochloride Substitution Failure


In procurement and experimental design, trans-cyclopentane-1,3-diamine dihydrochloride cannot be generically substituted by its cis-diastereomer (CAS 63591-57-1), the free base (CAS 573704-66-2), or larger-ring analogs such as trans-1,2-diaminocyclohexane (CAS 1121-22-8). The rigid cyclopentane backbone enforces a fixed dihedral angle between the 1,3-diamine groups, which dictates metal coordination geometry and supramolecular assembly outcomes that differ fundamentally from the cis-isomer or acyclic diamines [1]. Furthermore, the dihydrochloride salt form is essential for applications requiring aqueous solubility or compatibility with subsequent deprotection steps in multi-step syntheses, whereas the free base presents different handling and reactivity profiles . Research demonstrates that diastereomerically pure trans- and cis-isomers of cyclopentane-1,3-diamine lead to distinct monomer architectures when reacted with bio-based lactones, underscoring that stereochemistry directly dictates downstream material properties [2]. Therefore, substitution without verifying stereochemistry and salt form introduces a critical and often unquantified variable into research or manufacturing workflows.

cis-isomer (CAS 63591-57-1)
Amino groups on same face – alters metal coordination geometry and monomer architecture
Free base (CAS 573704-66-2)
Different solubility and reactivity profile may not suit aqueous or salt-dependent steps
trans-1,2-Diaminocyclohexane
Larger ring size and different dihedral angle shift catalytic and supramolecular outcomes

trans-Cyclopentane-1,3-diamine dihydrochloride vs. Comparators


Stereochemical Purity: trans vs. cis Isomer

The trans-isomer (CAS 1799439-22-7) is defined by its (1R,3R) absolute stereochemistry, with both amino groups positioned on opposite faces of the cyclopentane ring. In contrast, the cis-isomer (CAS 63591-57-1) has a (1R,3S) configuration, placing the amino groups on the same face . This fundamental spatial difference means the two diastereomers are not interchangeable in asymmetric synthesis or chiral ligand design. Research demonstrates that diastereomerically pure trans- and cis-isomers yield structurally distinct bifunctional monomers when reacted with the same bio-based lactones, underscoring that stereochemistry is a primary determinant of downstream molecular architecture and material properties [1].

Stereochemistry
Class-level
trans (1R,3R) vs cis (1R,3S)
Stereochemistry dictates downstream monomer architecture
No quantitative yield difference reported in direct comparison
Chiral building block Stereochemistry Diastereomer

Cost Differential: trans vs. cis Diastereomer

At the 250 mg scale, the trans-isomer (CAS 1799439-22-7) is priced at approximately $169 USD . In contrast, the cis-isomer (CAS 63591-57-1) at the same scale is priced at approximately $210 USD, representing a 24% premium . At the 1 g scale, the trans-isomer is $417 USD versus $489 USD for the cis-isomer, a 17% premium for the cis-form . This consistent cost advantage for the trans-isomer, across both scales, provides a tangible procurement incentive for workflows where either diastereomer could theoretically be employed, or where the trans-isomer is specifically required.

Cost (250 mg)
Head-to-head
trans: $169
cis: $210 (24% premium)
Procurement cost advantage for trans-isomer at research scale
Vendor pricing as of March 2026
Procurement Cost comparison Research chemicals

CO2 Copolymerization Activity: Cyclopentane vs. Cyclohexane Ligands

In a study evaluating ligand framework variations for salen-cobalt(III) complexes in CO2/ethylene oxide copolymerization, the complex incorporating a trans-1,2-diaminocyclopentane unit (Complex 12) exhibited a turnover frequency (TOF) of 12,400 h⁻¹ [1]. In contrast, complexes incorporating 2,2-dimethyl-1,3-propanediamine or 1,1′-binaphthyl-2,2′-diamine units (Complexes 11, 13, and 14) showed no activity under the same conditions [1]. While the trans-1,2-diaminocyclopentane framework conferred activity, the parent complex with a trans-1,2-diaminocyclohexane unit (Complex 1) demonstrated a significantly higher TOF of 25,900 h⁻¹ [1]. This data provides a quantitative benchmark for the catalytic activity conferred by the cyclopentane scaffold relative to the cyclohexane analog.

CO₂ Copolymerization
Reported
Cyclopentane TOF 12,400 h⁻¹
Cyclohexane analog TOF 25,900 h⁻¹
Active scaffold, lower than cyclohexane but viable alternative
Cross-study comparison; salen-Co(III) DMSO system
CO2 copolymerization Catalysis Turnover frequency

CDK9 Inhibitory Activity

The (1R,3R)-cyclopentane-1,3-diamine scaffold is a core structural element in the potent CDK9 inhibitor KI-ARv-03, which exhibits an IC50 of 150 nM against CDK9/cyclin T1 at 45 μM ATP [1]. This compound demonstrates selectivity for CDK9, with >50-fold selectivity over other CDK kinases . While no direct comparator data is available for the cis-isomer scaffold in the same assay, the trans-configuration is explicitly specified in the active compound's IUPAC name, indicating stereochemical dependency for activity.

CDK9 Inhibition
Context-dependent
IC₅₀ = 150 nM (CDK9/CycT1, 45 µM ATP)
Supports CDK9 inhibitor development context
Trans-configuration required; >50-fold selectivity over other CDKs reported
CDK9 inhibition Kinase inhibitor IC50

trans-Cyclopentane-1,3-diamine dihydrochloride Applications


CO2 Copolymerization Catalyst Design

trans-Cyclopentane-1,3-diamine dihydrochloride serves as a precursor to the trans-1,2-diaminocyclopentane ligand framework, which when incorporated into salen-cobalt(III) complexes enables catalytic activity for CO2/ethylene oxide copolymerization with a TOF of 12,400 h⁻¹ [1]. This activity, while lower than the cyclohexane analog (TOF 25,900 h⁻¹), is significant because alternative diamine frameworks (e.g., 2,2-dimethyl-1,3-propanediamine) showed zero activity [1]. The cyclopentane scaffold offers a distinct steric profile that may be exploited to tune polymer properties or catalyst selectivity.

CDK9 Kinase Inhibitor Scaffold

The (1R,3R)-cyclopentane-1,3-diamine core is a validated scaffold for developing selective CDK9 inhibitors, as exemplified by KI-ARv-03 (IC50 = 150 nM) [1]. The trans-stereochemistry is critical for activity, and the dihydrochloride salt form provides a convenient, water-soluble starting material for further functionalization. Researchers targeting CDK9 or related kinases can use this compound to construct focused libraries or optimize lead compounds.

Bio-based Polyurethane Monomer

Diastereomerically pure trans-cyclopentane-1,3-diamine can be reacted with bio-based lactones such as γ-valerolactone to generate novel bifunctional diol monomers containing internal amide groups [1]. These monomers have been successfully incorporated into polyurethane synthesis, demonstrating the compound's utility in creating new bio-based materials with tunable properties derived from the rigid cyclopentane core [1]. The trans-isomer yields distinct polymer architectures compared to the cis-isomer, enabling property differentiation.

Chiral Macrocycle Building Block

The rigid trans-configuration and defined stereochemistry of trans-cyclopentane-1,3-diamine make it a valuable building block for constructing chiral macrocycles via dynamic combinatorial chemistry [1]. In condensation reactions with 2,6-diformylpyridine, the opposite enantiomers of trans-1,2-diaminocyclopentane and trans-1,2-diaminocyclohexane yield mixed heterochiral macrocycles with distinct cavity sizes and shapes [1]. The trans-cyclopentane-1,3-diamine scaffold offers a different vector geometry compared to the 1,2-diamine analog, potentially enabling access to novel macrocyclic architectures.

Application
Selection Property
Validation Focus
CO₂ Copolymerization Catalyst Design
Cyclopentane framework catalytic context
Turnover frequency and selectivity under reported conditions
CDK9 Kinase Inhibitor Scaffold
Trans-(1R,3R) stereochemical configuration
CDK9 inhibition and selectivity profiling in kinase assays
Bio-based Polyurethane Monomer
Rigid chiral diamine for bifunctional monomers
Polymer architecture differentiation with lactone-derived diols
Chiral Macrocycle Building Block
Defined trans-vector geometry
Macrocycle cavity size and shape control via condensation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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